![molecular formula C18H15FO3 B5717063 4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5717063.png)
4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2H-chromen-2-one and 3-fluorophenylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Coupling Reaction: The key step involves the coupling of 4-ethyl-2H-chromen-2-one with 3-fluorophenylmethanol, facilitated by a catalyst (e.g., palladium acetate) under an inert atmosphere (e.g., nitrogen).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can further enhance the scalability of the synthesis.
化学反应分析
Types of Reactions
4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
相似化合物的比较
Similar Compounds
- 6-ETHYL-3-(4-FLUOROPHENYL)-7-METHOXY-4H-CHROMEN-4-ONE
- E-7-FLUORO-2-(4-METHOXY-3-(TRIFLUOROMETHYL)BENZYLIDENE)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Uniqueness
4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorine substitution, in particular, can enhance its stability and bioactivity compared to other similar compounds.
属性
IUPAC Name |
4-ethyl-7-[(3-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-2-13-9-18(20)22-17-10-15(6-7-16(13)17)21-11-12-4-3-5-14(19)8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRFEZAIVGQJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B5716989.png)
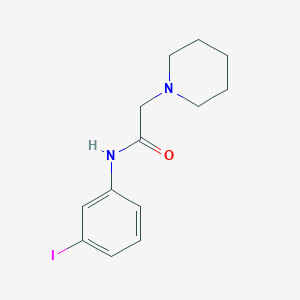
![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
![3-methyl-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B5717007.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5717010.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
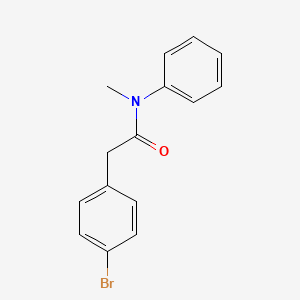
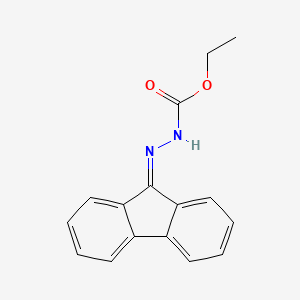
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
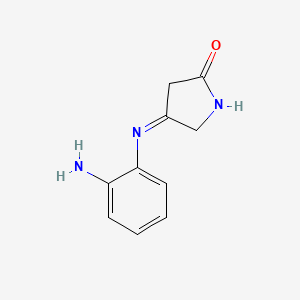
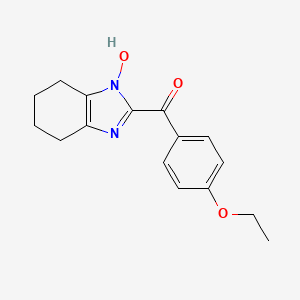
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)
